3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole
Description
3-[(3,4-Dichlorobenzyl)sulfanyl]-4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 3,4-dichlorobenzylthio group at position 3, an ethyl group at position 4, and a phenoxymethyl moiety at position 3. Its structural complexity arises from the combination of electron-withdrawing (chlorine) and electron-donating (phenoxy) groups, which influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C18H17Cl2N3OS |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-5-(phenoxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C18H17Cl2N3OS/c1-2-23-17(11-24-14-6-4-3-5-7-14)21-22-18(23)25-12-13-8-9-15(19)16(20)10-13/h3-10H,2,11-12H2,1H3 |
InChI Key |
FBOWVIRTGLTTIT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4-dichlorobenzyl chloride: This can be achieved by chlorination of 3,4-dichlorotoluene using chlorine gas in the presence of a catalyst.
Formation of 3,4-dichlorobenzyl thiol: The 3,4-dichlorobenzyl chloride is then reacted with sodium hydrosulfide to form 3,4-dichlorobenzyl thiol.
Synthesis of the triazole ring: The 3,4-dichlorobenzyl thiol is reacted with ethyl hydrazinecarboxylate to form the triazole ring.
Introduction of the phenoxymethyl group: Finally, the phenoxymethyl group is introduced through a nucleophilic substitution reaction with phenoxymethyl chloride
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated equipment to scale up the process.
Chemical Reactions Analysis
Chemical Reactions of 3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole
This compound can undergo various chemical reactions to modify its structure and enhance its biological activity. Some potential reactions include:
-
Nucleophilic Substitution : The dichlorobenzyl group could be replaced by other nucleophiles.
-
Oxidation : The sulfanyl group could be oxidized to a sulfonyl group.
-
Alkylation : The triazole ring could be alkylated at the nitrogen atoms.
Potential Reaction Conditions:
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Nucleophilic Substitution | Strong nucleophile (e.g., NaOH), solvent like DMF | Substituted benzyl group |
| Oxidation | Oxidizing agent (e.g., H2O2), solvent like CH2Cl2 | Sulfonyl derivative |
| Alkylation | Alkyl halide, base (e.g., NaH), solvent like THF | N-alkylated triazole |
Biological Activities of Similar Triazoles
Triazoles are known for their significant biological activities. For instance, some triazoles exhibit potent antibacterial activity, often surpassing that of standard antibiotics like ciprofloxacin . Additionally, triazoles have been studied for their anticonvulsant properties, showing promising results in animal models .
Biological Activity Data:
| Compound Type | Activity | Test Model |
|---|---|---|
| 4-Amino-1,2,4-triazole derivatives | Antibacterial | E. coli, B. subtilis |
| 4,5-Diphenyl-2H-1,2,4-triazol-3(4H)-one derivatives | Anticonvulsant | MES, scPTZ |
Scientific Research Applications
Antibacterial Activity
Research has extensively documented the antibacterial properties of triazole derivatives. The compound has shown significant efficacy against a variety of bacterial strains:
- Mechanism of Action : Triazoles typically inhibit the synthesis of nucleic acids by interfering with the enzyme systems involved in DNA replication and repair. This mechanism is crucial for their antibacterial activity.
-
Case Studies :
- A study highlighted that derivatives with a trichloromethyl group at the phenyl ring exhibited high antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ceftriaxone .
- Another investigation revealed that compounds similar to the target compound showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for treating resistant infections .
Pharmacological Profiles
The broader pharmacological profile of 1,2,4-triazoles includes antifungal and anticancer activities:
- Antifungal Properties : Triazole derivatives have been reported to exhibit antifungal activities against various pathogens. The compound's structural features may enhance its efficacy against fungal infections by disrupting ergosterol biosynthesis in fungal cell membranes .
- Anticancer Potential : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The presence of electron-withdrawing groups like dichlorobenzyl enhances their cytotoxicity against cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of triazole derivatives:
| Structural Feature | Effect on Activity |
|---|---|
| Dichlorobenzyl Group | Increases antibacterial potency |
| Trifluoromethyl Substituent | Enhances broad-spectrum antimicrobial effects |
| Phenoxy Group | Contributes to improved solubility and activity |
Mechanism of Action
The mechanism of action of 3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting enzyme activity: It can inhibit the activity of certain enzymes, such as protein kinases or proteases, which play a role in disease progression.
Disrupting cellular processes: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to cell death or growth inhibition.
Modulating signaling pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response, thereby exerting its therapeutic effects
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s closest structural analogs include:
Key Observations :
- Conformational Flexibility: Unlike the rigid thiophene-containing analog , the phenoxymethyl group in the target compound allows for greater rotational freedom, which may influence binding to hydrophobic enzyme pockets .
- Polymorphism : Analogous triazole-thione derivatives exhibit conformational polymorphism due to rotational variations in substituents, as seen in .
Physicochemical Properties
- Solubility: The target compound’s dichlorobenzyl and phenoxymethyl groups reduce aqueous solubility compared to less halogenated analogs (e.g., 4-methylphenyl-substituted triazoles ).
- Thermal Stability : Triazoles with sulfonyl groups (e.g., 3-[(3,4-dichlorobenzyl)sulfonyl] analogs ) exhibit higher melting points (~200–220°C) than sulfanyl derivatives due to stronger intermolecular interactions.
Biological Activity
The compound 3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole , identified by CAS number 383146-76-7 , belongs to the class of 1,2,4-triazoles known for their diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 462.32 g/mol . Its structure features a triazole ring, which is pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H16Cl2F3N3OS |
| Molecular Weight | 462.32 g/mol |
| CAS Number | 383146-76-7 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathways often include the formation of the triazole ring through cyclization reactions involving sulfanyl and phenoxy groups. Detailed methodologies can be found in literature focusing on similar triazole derivatives .
Anticancer Activity
- Mechanism of Action : The 1,2,4-triazole scaffold has been associated with interactions with various cellular targets involved in cancer signaling pathways. For instance, it can inhibit kinases such as PDK1 and VEGFR2, which are crucial in tumor growth and angiogenesis .
-
Case Studies :
- A study demonstrated that compounds with similar triazole structures exhibited significant cytotoxic effects against colorectal cancer cell lines (HT-29), showing IC50 values in the micromolar range .
- Another investigation revealed that derivatives of triazolethiones displayed potent antiproliferative effects against multiple cancer cell lines, including breast and colon cancers .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Triazole derivatives have been reported to possess antifungal and antibacterial properties due to their ability to disrupt cell membrane integrity and inhibit enzyme activity in pathogens .
Comparative Biological Activities
The following table summarizes the biological activities of various related triazole compounds:
Safety and Toxicology
While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary studies indicate potential skin irritation upon contact . Further toxicological assessments are necessary to establish its safety for therapeutic use.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this triazole derivative?
Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization of thiourea intermediates and nucleophilic substitution. Microwave-assisted synthesis significantly improves efficiency:
- Microwave Conditions : 165°C, 12.2 bar pressure, 45-minute reaction time yields ~87% for analogous triazoles (e.g., 3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole) .
- Traditional Methods : Refluxing hydrazides in DMSO for 18 hours, followed by crystallization (yields ~65-75%) . Optimization Strategies :
-
Use gas chromatography (Agilent 7890B) to monitor reaction completeness .
-
Adjust substituent reactivity by modifying benzyl/phenoxymethyl groups in precursor molecules .
Method Temperature (°C) Time Yield (%) Key Instrumentation Microwave 165 45 min 87 GC-MS (Agilent 7890B) Conventional Reflux 100-120 18 hr 65-75 Rotary evaporator
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer: Combine IR , NMR , and mass spectrometry to confirm functional groups and substituent positions:
- IR Spectroscopy : Look for S-H (2550–2600 cm⁻¹) and triazole ring (1500–1600 cm⁻¹) stretches .
- ¹H NMR : Identify phenoxymethyl (δ 4.5–5.0 ppm, singlet) and dichlorobenzyl sulfanyl (δ 3.8–4.2 ppm) protons .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 330.1 for analogous compounds) should align with theoretical values . Advanced Validation :
Advanced Research Questions
Q. What computational approaches predict electronic properties and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level calculates:
Q. How do structural modifications influence biological activity in 1,2,4-triazole derivatives?
Methodological Answer: Systematic SAR studies reveal:
Q. What crystallographic methods ensure accurate structural determination?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer .
- Refinement : SHELXL refines anisotropic displacement parameters; check R-factor convergence (<5%) .
- Validation : PLATON checks for missed symmetry and twinning; deposit CIF files in CCDC (e.g., CCDC-1441403) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
